molecular formula C19H15NO2 B10845086 6,7-Dimethoxy-3-phenylethynyl-quinoline

6,7-Dimethoxy-3-phenylethynyl-quinoline

Cat. No.: B10845086
M. Wt: 289.3 g/mol
InChI Key: FIWNVHIDDOMDBP-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-phenylethynyl-quinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-phenylethynyl-quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinoline and phenylacetylene.

    Reaction Conditions: The key step involves the Sonogashira coupling reaction, where 6,7-dimethoxyquinoline is reacted with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective starting materials, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-phenylethynyl-quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

6,7-Dimethoxy-3-phenylethynyl-quinoline has several scientific research applications, including:

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-phenylethynyl-quinoline involves its interaction with specific molecular targets and pathways. One of the primary targets is the platelet-derived growth factor receptor (PDGFR), where the compound acts as an inhibitor. By inhibiting PDGFR, the compound can interfere with signaling pathways involved in cell proliferation, migration, and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-3-phenylethynyl-quinoline is unique due to its specific structural features, including the presence of both methoxy groups and a phenylethynyl moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other quinoline derivatives.

Properties

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

6,7-dimethoxy-3-(2-phenylethynyl)quinoline

InChI

InChI=1S/C19H15NO2/c1-21-18-11-16-10-15(9-8-14-6-4-3-5-7-14)13-20-17(16)12-19(18)22-2/h3-7,10-13H,1-2H3

InChI Key

FIWNVHIDDOMDBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1OC)C#CC3=CC=CC=C3

Origin of Product

United States

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